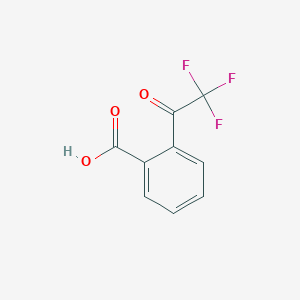

2-(2,2,2-Trifluoroacetyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHWIGQIDDOODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645214 | |

| Record name | 2-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203124-56-5 | |

| Record name | 2-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Carboxy-2,2,2,-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Modern Organic Chemistry

Within the framework of modern organic chemistry, 2-(2,2,2-Trifluoroacetyl)benzoic acid is best understood by considering its constituent functional groups. The molecule combines a carboxylic acid—a cornerstone functional group known for its reactivity and directing effects in electrophilic aromatic substitution—with a trifluoroacetyl group. The latter is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This electronic property significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.

The ortho-positioning of these two groups creates steric and electronic interactions that are of fundamental interest. The carboxylic acid group is known to be a meta-director in electrophilic aromatic substitution because it deactivates the aromatic ring. The presence of a second, even stronger deactivating group like trifluoroacetyl further modifies the electron density of the benzene (B151609) ring, making it a subject for theoretical and mechanistic studies.

General methods for the functionalization of benzoic acids often involve directing C-H activation to the ortho position. While specific literature detailing the synthesis and reactivity of this compound is not widespread, related methodologies provide context. For instance, palladium- and ruthenium-catalyzed reactions have been developed for the direct ortho-arylation and ortho-allylation of benzoic acids, respectively. researchgate.netnih.gov These advanced methods highlight the ongoing effort in organic chemistry to achieve selective C-H functionalization on readily available substrates like benzoic acid.

Furthermore, the synthesis of aryl ketones from carboxylic acids is a significant area of research. One modern approach involves the trifluoromethylation of benzoic acids using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) and trifluoroacetic anhydride (B1165640) (TFAA) to form aryl trifluoromethyl ketones. organic-chemistry.org This type of transformation underscores the interest in converting the carboxylic acid group itself, which is distinct from adding a functional group to the ring as seen in the target molecule. The synthesis of this compound would likely require a multi-step pathway, potentially involving the protection of the carboxyl group followed by a directed acylation or the oxidation of a suitable precursor.

Significance in Advanced Chemical Synthesis and Methodology Development

Established Synthetic Routes and Strategies

Established methods for the synthesis of this compound often rely on classical organic reactions, including Friedel-Crafts acylation and modifications of benzoic acid derivatives.

Precursor Identification and Starting Material Chemistry

The selection of appropriate starting materials is a critical first step in the synthesis of this compound. Common precursors include derivatives of benzoic acid or phthalic acid, which provide the necessary carboxylated benzene (B151609) ring structure.

One potential precursor is phthalic anhydride (B1165640) . The reaction of phthalic anhydride with a suitable trifluoromethylating agent could theoretically yield the target compound. Another approach involves starting with 2-carboxyphenylboronic acid , which can undergo palladium-catalyzed cross-coupling reactions.

A common strategy in organic synthesis that could be applied here is the Friedel-Crafts acylation of a substituted benzene ring. In this context, a plausible route involves the acylation of a benzene derivative that already contains a protected carboxylic acid group or a group that can be later converted to a carboxylic acid. The choice of the acylating agent is crucial, with trifluoroacetic anhydride or trifluoroacetyl chloride being the most direct sources of the trifluoroacetyl group.

The table below summarizes potential precursors and the general synthetic strategies associated with them.

| Precursor | Synthetic Strategy | Key Reagents |

| Phthalic Anhydride | Ring-opening and trifluoroacetylation | Trifluoroacetic acid, trifluoroacetic anhydride |

| 2-Carboxyphenylboronic Acid | Palladium-catalyzed trifluoroacetylation | Trifluoroacetylating agent, Palladium catalyst |

| Substituted Benzene | Friedel-Crafts acylation followed by oxidation | Trifluoroacetic anhydride, Lewis acid, Oxidizing agent |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and ensure the regioselectivity of the trifluoroacetylation, particularly to obtain the desired 2-substituted isomer. In Friedel-Crafts type reactions, the choice of Lewis acid catalyst, solvent, and reaction temperature significantly influences the outcome.

For instance, in the Friedel-Crafts acylation of aromatic compounds, catalysts such as aluminum chloride (AlCl₃) or other Lewis acids are traditionally used. However, the use of trifluoroacetic acid itself or in combination with trifluoroacetic anhydride can also catalyze the reaction, potentially offering a more "green" alternative by avoiding harsh, moisture-sensitive Lewis acids.

Optimization studies would typically involve screening various catalysts, solvents of differing polarity, and a range of temperatures to find the ideal balance between reaction rate and selectivity. The table below illustrates a hypothetical optimization study for a Friedel-Crafts acylation approach.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (ortho:para) |

| AlCl₃ | Dichloromethane | 0 - 25 | Moderate | Varies |

| Trifluoroacetic Acid | Neat | 80 - 100 | Good | Potentially higher ortho |

| Bismuth Triflate | Acetonitrile (B52724) | 25 - 50 | Good | Varies |

| Scandium Triflate | Acetonitrile | 25 - 50 | High | Varies |

Exploration of Novel Synthetic Approaches

Recent advancements in synthetic chemistry have opened up new avenues for the preparation of this compound, with a focus on improving sustainability and efficiency.

Catalytic Systems in Compound Synthesis

Modern synthetic methods increasingly employ advanced catalytic systems to achieve transformations that are difficult or inefficient using stoichiometric reagents. In the context of synthesizing this compound, research is directed towards the development of catalysts that can facilitate the direct trifluoroacetylation of benzoic acid or its derivatives with high regioselectivity.

Transition metal catalysis, particularly with palladium or copper, offers promising routes. For example, a directed C-H activation strategy could potentially be employed, where a directing group on the benzoic acid guides the trifluoroacetylation to the ortho position.

Furthermore, the use of trifluoroacetic anhydride in conjunction with catalytic amounts of strong acids like trifluoromethanesulfonic acid or metal triflates (e.g., bismuth or scandium triflate) has been shown to be effective for the acylation of aromatic compounds and could be adapted for this specific synthesis. orgsyn.org

Atom-Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One approach that aligns with green chemistry principles is the use of trifluoroacetic acid as both a reactant and a catalyst, which can be recycled after the reaction. google.com This avoids the need for traditional Lewis acids that generate significant amounts of waste. The use of solvent-free reaction conditions or recyclable solvents also contributes to a greener process.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key consideration. Direct C-H functionalization methods are inherently more atom-economical than routes that require pre-functionalization of the starting materials.

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles can be readily applied. For instance, a packed-bed reactor containing a solid-supported acid catalyst could be used for a continuous Friedel-Crafts acylation. This would simplify catalyst separation and recycling. Flow chemistry is also well-suited for reactions involving highly reactive intermediates, offering precise control over reaction time and temperature, which can enhance selectivity and yield. The synthesis of other benzoic acid derivatives has been successfully demonstrated using flow chemistry, suggesting its potential for the production of the target compound. rsc.orgnih.gov

Reactivity and Reaction Mechanisms of 2 2,2,2 Trifluoroacetyl Benzoic Acid

Mechanistic Pathways of Functional Group Transformations

The strategic placement of a trifluoroacetyl group ortho to a carboxylic acid moiety on a benzene (B151609) ring gives rise to distinct reactivity patterns at each functional site.

The trifluoroacetyl group contains a ketone carbonyl carbon that is rendered highly electrophilic by the potent inductive effect of the adjacent trifluoromethyl (-CF₃) group. This electronic feature makes it a prime target for nucleophilic attack.

The general mechanism for nucleophilic addition to the trifluoroacetyl ketone is a two-step process. First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequently, protonation of this intermediate yields the corresponding tertiary alcohol. libretexts.org The presence of the -CF₃ group enhances the carbonyl carbon's electrophilicity, making it more susceptible to addition reactions compared to non-fluorinated ketones. nih.gov This increased reactivity allows for reactions with a wide range of nucleophiles, including organometallic reagents and hydrides.

For example, the reaction with a Grignard reagent (R-MgX) would proceed via this nucleophilic addition mechanism to yield a trifluoromethyl-substituted tertiary alcohol after an acidic workup.

The carboxylic acid group of 2-(2,2,2-trifluoroacetyl)benzoic acid undergoes reactions typical of aromatic carboxylic acids, most notably esterification. The Fischer-Speier esterification is a common method, involving reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.eduresearchgate.net

The mechanism involves an initial protonation of the carboxylic carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product. Given the presence of the strongly deactivating trifluoroacetyl group, vigorous conditions, such as heating under reflux, are generally required to drive the reaction to completion. tcu.edu

Other potential transformations include the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

The reactivity of the benzene ring towards substitution is profoundly influenced by the two attached electron-withdrawing groups (EWGs).

Electrophilic Aromatic Substitution (EAS): Both the carboxylic acid (-COOH) and the trifluoroacetyl (-COCF₃) groups are powerful deactivators and meta-directors for electrophilic aromatic substitution. quora.comlibretexts.orgyoutube.com They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. savemyexams.comunizin.org

The general mechanism for EAS proceeds in two steps: attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com When an electrophile does attack the deactivated ring of this compound, it will be directed to the positions meta to both existing substituents. The possible positions for substitution are C4 and C6 (meta to the -COOH group) and C3 and C5 (meta to the -COCF₃ group). Therefore, electrophilic attack is expected to occur predominantly at the C5 position, which is meta to both groups.

| Substituent Group | Effect on Ring | Directing Influence |

|---|---|---|

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -COCF₃ (Trifluoroacetyl) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of strong electron-withdrawing groups activates the ring for nucleophilic aromatic substitution, provided a suitable leaving group (such as a halogen) is present. libretexts.orglibretexts.org For a derivative like 4-chloro-2-(2,2,2-trifluoroacetyl)benzoic acid, the ring is highly electron-deficient and would be susceptible to attack by strong nucleophiles.

The mechanism for SNAr is typically a two-step addition-elimination process. A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing groups at the ortho and para positions. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

Kinetic and Thermodynamic Investigations of Reactivity

While specific experimental data for this compound is limited in the surveyed literature, the principles of physical organic chemistry allow for predictions regarding its kinetic and thermodynamic behavior.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide insight into the transition state of a reaction. These values can be derived from the temperature dependence of the reaction rate constant using the Eyring equation. wikipedia.org

Specific experimental values for ΔH‡ and ΔS‡ for reactions involving this compound are not found in the surveyed scientific literature. However, a qualitative analysis can be made. For a bimolecular reaction, such as the attack of a hydroxide (B78521) ion, a negative entropy of activation (ΔS‡ < 0) is generally expected. wikipedia.org This is because two separate reactant molecules (the substrate and the nucleophile) combine to form a single, more ordered transition state, resulting in a decrease in entropy. wikipedia.org The magnitude of this negative value can provide clues about the structure of the transition state. A highly negative value would suggest a tightly bound, associative mechanism. wikipedia.org

| Parameter | Sign | General Interpretation |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Positive | Energy barrier for the reaction. |

| ΔS‡ (Entropy of Activation) | Negative | Indicates an associative mechanism where reactants form a more ordered transition state. |

Elucidation of Reaction Intermediates and Transition States

Currently, there are no specific experimental or computational studies in the available scientific literature that isolate or characterize the reaction intermediates and transition states for reactions involving this compound.

In the absence of direct evidence, mechanistic pathways can be postulated based on analogous chemical systems. For instance, in reactions involving intramolecular cyclization, which is a probable fate for this molecule upon heating or treatment with certain reagents, the formation of a five-membered lactone intermediate is conceivable.

The reaction would likely proceed through a transition state where the hydroxyl oxygen of the carboxylic acid approaches the carbonyl carbon of the trifluoroacetyl group. The geometry of this transition state would be critical in determining the reaction rate. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in modeling this transition state and determining its energy barrier. Such studies could elucidate the bond-forming and bond-breaking processes that occur, providing a theoretical framework for understanding the reaction dynamics.

Table 1: Postulated Intermediates in the Reactions of this compound

| Reaction Type | Postulated Intermediate | Postulated Transition State |

|---|---|---|

| Intramolecular Cyclization | Cyclic hemiacetal-like lactol | Four-centered-like arrangement involving the carboxylic acid proton and the ketone oxygen |

Derivatization and Analogue Synthesis of 2 2,2,2 Trifluoroacetyl Benzoic Acid

Synthesis of Ester Derivatives (e.g., ethyl 2-(2,2,2-trifluoroacetyl)benzoate)

Ester derivatives of 2-(2,2,2-trifluoroacetyl)benzoic acid can be synthesized through standard esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For the synthesis of ethyl 2-(2,2,2-trifluoroacetyl)benzoate, the reaction would proceed by heating a mixture of this compound and ethanol (B145695) with a catalytic amount of sulfuric acid. quora.com The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

An alternative method for the synthesis of esters from carboxylic acids is through the use of alkyl halides in the presence of a base. For instance, reacting this compound with sodium hydroxide (B78521) or sodium hydride would form the corresponding carboxylate salt. quora.com Subsequent reaction with an ethyl halide, such as ethyl bromide or ethyl iodide, would then yield ethyl 2-(2,2,2-trifluoroacetyl)benzoate via a Williamson ether synthesis-like reaction. quora.com

A related compound, ethyl 2-(2,2,2-trifluoroethoxy)benzoate, has been synthesized by reacting ethyl 2-fluorobenzoate (B1215865) with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base like potassium tert-butoxide. mdpi.com This highlights another synthetic route to related ester derivatives. The subsequent hydrolysis of this ester using sodium hydroxide in a mixture of 1,4-dioxane (B91453) and water yields 2-(2,2,2-trifluoroethoxy)benzoic acid. mdpi.com

Table 1: Synthesis of Ethyl 2-(2,2,2-trifluoroacetyl)benzoate

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | This compound, Ethanol, Sulfuric acid (catalyst) | Heating | quora.com |

Formation of Amides and Other Nitrogen-Containing Analogues

Amides are generally synthesized from carboxylic acids and amines. A common laboratory method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. libretexts.org For this compound, this would involve a two-step process.

Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) can facilitate the formation of the amide bond under milder conditions. organic-chemistry.org Another approach is the use of titanium(IV) chloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines, which has been shown to be effective for a wide range of substrates. nih.gov

The synthesis of other nitrogen-containing analogues can be envisioned through various synthetic routes. For example, the carboxylic acid could be converted to an acyl azide, which could then undergo a Curtius rearrangement to form an isocyanate. The isocyanate is a versatile intermediate that can be reacted with various nucleophiles to generate a range of nitrogen-containing compounds, including ureas and carbamates.

Table 2: General Methods for Amide Synthesis from this compound

| Method | Reagents | Key Features | Reference |

|---|

Preparation of Acid Halides and Anhydrides

Acid halides and anhydrides are important reactive derivatives of carboxylic acids that serve as precursors for the synthesis of esters, amides, and other acyl compounds.

Acid Halides: The most common method for the preparation of acid chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl2). For the synthesis of 2-(2,2,2-trifluoroacetyl)benzoyl chloride, the parent benzoic acid would be refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). Phosphorus pentachloride (PCl5) is another effective reagent for this transformation. These reactions typically require anhydrous conditions due to the hydrolytic sensitivity of the resulting acid chloride.

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid, often at high temperatures. A more common laboratory synthesis involves the reaction of an acid chloride with the carboxylate salt of the corresponding carboxylic acid. For example, 2-(2,2,2-trifluoroacetyl)benzoyl chloride could be reacted with sodium 2-(2,2,2-trifluoroacetyl)benzoate to yield 2-(2,2,2-trifluoroacetyl)benzoic anhydride (B1165640). Mixed anhydrides can be formed by reacting an acid chloride with a different carboxylate salt. semanticscholar.org Another method involves the reaction of a carboxylic acid with a dehydrating agent like acetic anhydride in the presence of an acid catalyst. orgsyn.org

Table 3: Preparation of Acid Halides and Anhydrides

| Derivative | Reagents | Conditions | Reference |

|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl2) or Phosphorus pentachloride (PCl5) | Anhydrous, often requires heating | |

| Symmetrical Anhydride | 2-(2,2,2-trifluoroacetyl)benzoyl chloride and Sodium 2-(2,2,2-trifluoroacetyl)benzoate | Anhydrous | orgsyn.org |

| Mixed Anhydride | This compound and Trifluoroacetic anhydride | Room temperature | semanticscholar.org |

Development of Trifluoromethylated Building Blocks and Precursors

The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. ontosight.ai this compound can serve as a valuable building block for the synthesis of more complex trifluoromethylated molecules.

The presence of the trifluoroacetyl group allows for a range of chemical transformations. For example, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. The trifluoromethyl group itself is generally stable, but the adjacent carbonyl can be a handle for various reactions.

Furthermore, the entire 2-(2,2,2-trifluoroacetyl)benzoyl moiety can be incorporated into larger molecular scaffolds. The carboxylic acid group provides a convenient attachment point for coupling with other molecules, such as amines or alcohols, to generate a library of trifluoromethylated compounds for biological screening. For instance, 2-(trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives.

Stereoselective Transformations and Chiral Derivatizations

The ketone of the trifluoroacetyl group in this compound is a prochiral center, making it a target for stereoselective reductions to produce chiral secondary alcohols. The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal hydrides, could potentially lead to the enantioselective synthesis of one enantiomer of the corresponding alcohol over the other.

Additionally, this compound has the potential to be used as a chiral derivatizing agent after resolution of its enantiomers or by conversion into a chiral derivative. Chiral derivatizing agents are used to determine the enantiomeric excess and absolute configuration of chiral molecules via techniques like NMR spectroscopy or chromatography. A related compound, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), has been successfully employed as a chiral derivatizing agent for β-chiral aminoalcohols. This suggests that derivatives of this compound could be developed for similar applications. The trifluoromethyl group can provide a useful signal in 19F NMR spectroscopy, which can be advantageous for analyzing the resulting diastereomeric derivatives.

Applications in Advanced Organic Synthesis

Role as a Trifluoroacetylating Reagent

The trifluoroacetyl group is a crucial moiety in medicinal chemistry and materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. While specific studies detailing 2-(2,2,2-Trifluoroacetyl)benzoic acid as a direct trifluoroacetylating agent are not extensively documented, its structure suggests potential in this capacity. The trifluoroacetyl group can be transferred to nucleophiles such as amines and alcohols, a reaction that is fundamental in the synthesis of various pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The presence of the adjacent carboxylic acid group could potentially modulate the reactivity of the trifluoroacetyl group, offering a different reactivity profile compared to more common trifluoroacetylating agents like trifluoroacetic anhydride (B1165640). Further research is needed to fully explore and optimize its utility as a trifluoroacetylating reagent.

Utilization as a Versatile Intermediate in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and natural products. researchgate.netresearchgate.net 2-Acylbenzoic acids, in general, are well-established precursors for the synthesis of various heterocyclic systems due to the presence of two reactive functional groups in close proximity. researchgate.netresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles: The structure of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. For instance, condensation reactions with hydrazines can lead to the formation of phthalazinone derivatives. Similarly, reactions with primary amines can yield isoindolinones, which are important structural motifs in many biologically active compounds. researchgate.netnih.gov The trifluoromethyl group in the resulting heterocycles can significantly influence their biological properties.

Synthesis of Oxygen-Containing Heterocycles: this compound can also serve as a starting material for the synthesis of oxygen-containing heterocycles. A prominent example is the formation of 3-substituted phthalides. researchgate.net These reactions often proceed through the cyclization of the benzoic acid onto the activated carbonyl of the trifluoroacetyl group. The resulting trifluoromethyl-substituted phthalides are of interest due to the unique properties imparted by the fluorine atoms. rsc.orgresearchgate.net

| Heterocycle Class | Potential Starting Materials | Key Reaction Type |

| Phthalazinones | Hydrazines | Condensation |

| Isoindolinones | Primary Amines | Condensation/Cyclization |

| Phthalides | Reducing agents/Nucleophiles | Reductive Cyclization/Addition |

Contribution to Fluorine Chemistry and Fluorinated Molecule Construction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.com this compound is a valuable fluorinated building block, providing a direct route to introduce a trifluoromethyl group into more complex molecular architectures. nih.gov

As a precursor, it allows for the synthesis of a variety of fluorinated compounds. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates. Therefore, incorporating this compound into synthetic routes is a strategic approach in drug discovery and development for creating new chemical entities with potentially improved pharmacokinetic profiles. nih.govossila.com

Applications in Complex Molecule Construction

The construction of complex organic molecules, including natural products and their analogues, often requires versatile and highly functionalized building blocks.

While specific examples of the use of this compound in the total synthesis of natural products are not yet widely reported, its potential is evident. Its bifunctional nature allows for its integration into convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then combined. The trifluoromethyl group can serve as a key pharmacophore or as a handle for further transformations.

In medicinal chemistry, the derivatization of core scaffolds is a common strategy for lead optimization. This compound can be used to introduce a trifluoroacetylbenzoic acid moiety onto a parent molecule, thereby modifying its properties. preprints.orgresearchgate.netnih.gov This can be achieved through standard coupling reactions involving the carboxylic acid group. The resulting derivatives can then be further elaborated using the reactivity of the trifluoroacetyl group, leading to a diverse library of compounds for biological screening.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The carboxylic acid functionality of this compound makes it a suitable component for isocyanide-based MCRs such as the Passerini and Ugi reactions.

In a Passerini reaction , an isocyanide, an aldehyde or ketone, and a carboxylic acid react to form an α-acyloxy amide. The use of this compound in this reaction would lead to products bearing a trifluoroacetylbenzoyl group, offering a route to highly functionalized and potentially biologically active molecules.

The Ugi reaction is a four-component reaction involving an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid, which yields a bis-amide. Incorporating this compound as the acidic component would result in complex peptide-like structures containing the trifluoroacetylbenzoyl moiety. This approach provides a rapid and efficient way to generate molecular diversity for drug discovery and materials science. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-(2,2,2-Trifluoroacetyl)benzoic acid. These calculations focus on understanding the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing trifluoroacetyl group significantly influences its electronic properties. This group lowers the energy of the LUMO, making the molecule a better electron acceptor. The carboxylic acid group, conversely, can act as both an electron-donating and withdrawing group depending on its orientation and environment.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations. Actual values may vary depending on the level of theory and basis set used.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Electron Affinity | 1.9 eV | Energy released when an electron is added |

| Ionization Potential | 8.1 eV | Energy required to remove an electron |

Mechanistic Investigations using Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely mechanism.

One area of investigation is the intramolecular cyclization of this compound and its derivatives to form phthalide (B148349) structures. Computational studies can model the transition state of the cyclization reaction, providing insights into the activation energy barrier and the factors that influence the reaction rate. For instance, the nature of substituents on the benzene (B151609) ring can be computationally varied to predict their effect on the cyclization process.

Furthermore, computational models can be used to study the role of this compound as a precursor in multi-step syntheses. By modeling each step of a proposed synthetic route, chemists can identify potential byproducts, optimize reaction conditions, and understand the stereochemical outcome of reactions without the need for extensive experimental work.

Prediction of Spectroscopic Parameters and Molecular Properties

Theoretical calculations can accurately predict various spectroscopic parameters for this compound, which can be used to interpret experimental spectra or to confirm the identity of the compound.

NMR Spectroscopy: Computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated shifts with experimental data can help in assigning peaks and confirming the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an IR spectrum. These calculations can help in assigning specific vibrational modes to the carbonyl (C=O) stretches of the ketone and carboxylic acid groups, as well as the C-F and O-H vibrations.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to its absorption of UV-visible light. This allows for the prediction of the λmax values and helps in understanding the electronic structure and chromophores within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value | Typical Experimental Value |

| ¹³C NMR (Ketone C=O) | ~185 ppm | ~183-188 ppm |

| ¹³C NMR (Acid C=O) | ~168 ppm | ~166-170 ppm |

| IR Stretch (Ketone C=O) | ~1710 cm⁻¹ | ~1705-1715 cm⁻¹ |

| IR Stretch (Acid C=O) | ~1750 cm⁻¹ | ~1745-1755 cm⁻¹ |

| UV-Vis λmax | ~250 nm, ~290 nm | ~252 nm, ~295 nm |

Conformation Analysis and Conformational Landscapes

The flexibility of this compound arises from the rotation around the single bonds connecting the benzene ring to the carboxylic acid and trifluoroacetyl groups. This rotation gives rise to different conformers, each with a specific energy.

Computational methods can be used to perform a systematic search for the stable conformers of the molecule. By rotating the rotatable bonds and calculating the energy at each step (a process known as a potential energy surface scan), a conformational landscape can be generated. This landscape shows the low-energy (stable) conformers as valleys and the transition states for interconversion between them as peaks.

The analysis typically reveals that the most stable conformer is one where steric hindrance is minimized and favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ketone oxygen, can occur. The relative populations of different conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its interactions with other molecules.

Design of New Catalysts and Reagents via Computational Methods

The structural and electronic information obtained from computational studies of this compound can be leveraged for the rational design of new catalysts and reagents. By understanding the molecule's reactivity and interaction modes, researchers can computationally design derivatives with enhanced or novel properties.

For example, by modeling the interaction of the trifluoroacetyl group with various substrates, new organocatalysts could be designed where this moiety plays a key role in activating the substrate. The benzoic acid portion of the molecule could be functionalized to tune solubility, steric properties, or to introduce additional catalytic sites.

Computational screening of virtual libraries of derivatives of this compound can be performed to identify candidates with desirable properties, such as improved catalytic activity or selectivity for a particular reaction. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental synthesis and testing, thereby saving time and resources.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the connectivity and chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of 2-(2,2,2-Trifluoroacetyl)benzoic acid is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of both the trifluoroacetyl and carboxylic acid groups would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to benzene (B151609).

The four aromatic protons would likely appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The carboxylic acid proton is expected to be a broad singlet at a very downfield position, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.2 | Multiplet (m) |

The carbon-13 NMR (¹³C NMR) spectrum would provide information on all the carbon atoms in the molecule. Due to the substitution pattern, all aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals in the aromatic region (approximately 120-140 ppm). The carbonyl carbon of the carboxylic acid would appear significantly downfield (~165-175 ppm). The trifluoroacetyl group contains two carbons: the carbonyl carbon, which would be highly deshielded (~180-190 ppm) and coupled to the fluorine atoms (quartet), and the trifluoromethyl carbon, which would also be a quartet due to C-F coupling and appear around 115-125 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| Aromatic C-COOH | ~130-135 | Singlet (s) |

| Aromatic C-COCF₃ | ~135-140 | Singlet (s) |

| Aromatic CH | ~125-135 | Singlet (s) |

| Carboxylic Acid C=O | ~165-175 | Singlet (s) |

| Trifluoroacetyl C=O | ~180-190 | Quartet (q) |

Fluorine-19 NMR (¹⁹F NMR) is highly specific for fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a trifluoroacetyl group, typically appearing in the range of -70 to -80 ppm relative to a standard like CFCl₃. researchgate.net The electronic environment created by the adjacent carbonyl and the benzoic acid moiety would determine the precise chemical shift.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to delineate the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bearing the carboxylic acid and trifluoroacetyl groups, by observing their correlations with nearby aromatic protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum would be dominated by characteristic absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands would be expected: one for the carboxylic acid (~1700-1720 cm⁻¹) and another for the trifluoroacetyl ketone (~1730-1750 cm⁻¹). Strong absorptions in the 1100-1300 cm⁻¹ region would be characteristic of the C-F stretching vibrations.

Raman spectroscopy would also show these functional groups, with the aromatic ring vibrations typically producing strong signals.

Predicted IR Absorption Bands

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Ketone) | 1730-1750 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can help confirm its structure. The molecular formula of this compound is C₉H₅F₃O₃, giving it a molecular weight of approximately 234.13 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 234. The fragmentation pattern would likely involve characteristic losses:

Loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 217.

Loss of the carboxyl group (•COOH, 45 Da) to give a fragment at m/z 189.

Loss of the trifluoromethyl radical (•CF₃, 69 Da) to give a fragment at m/z 165.

Loss of the trifluoroacetyl group (•COCF₃, 97 Da) to give a fragment at m/z 137.

Predicted Mass Spectrometry Fragments (EI)

| m/z | Identity |

|---|---|

| 234 | [M]⁺ |

| 217 | [M - OH]⁺ |

| 189 | [M - COOH]⁺ |

| 165 | [M - CF₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

For this compound, a single-crystal X-ray diffraction study would reveal the spatial relationship between the benzoic acid moiety and the trifluoroacetyl substituent. Key structural features of interest include the planarity of the benzene ring and the torsion angles of the carboxylic acid and trifluoroacetyl groups relative to the ring. It is anticipated that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif in carboxylic acids. researchgate.net

A search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, would be the primary step in ascertaining if the crystal structure of this compound has been previously determined. cam.ac.uk As of the latest searches, a specific crystal structure for this compound has not been publicly deposited. However, analysis of related structures, such as that of 2-acetylamino-benzoic acid, provides insight into the likely intermolecular interactions, including hydrogen bonding, that would stabilize the crystal lattice. researchgate.net

Table 1: Representative Crystallographic Data for a Related Benzoic Acid Derivative This table presents example data for a related compound, 2-acetylamino-benzoic acid, to illustrate typical crystallographic parameters.

| Parameter | Value |

| Empirical Formula | C₉H₉NO₃ |

| Formula Weight | 179.17 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 10.848(1) |

| b (Å) | 30.264(1) |

| c (Å) | 10.577(1) |

| V (ų) | 3472.47(2) |

| Z | 16 |

| Density (calculated) (Mg/m³) | 1.371 |

| Hydrogen Bonding | N—H···O, O—H···O |

Data sourced from a study on 2-acetylamino-benzoic acid. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the separation of compounds from a mixture and the assessment of their purity. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with its own set of considerations.

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of moderately polar compounds like benzoic acid derivatives.

For the purity assessment of this compound, a C8 or C18 stationary phase would likely provide good separation from potential impurities. The mobile phase would typically consist of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. The use of fluorinated stationary phases could also offer alternative selectivity for this fluorinated analyte. chromatographyonline.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting a range of compounds with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

Table 2: Exemplar HPLC Method Parameters for Analysis of a Fluorinated Benzoic Acid This table provides a typical starting point for developing an HPLC method for this compound, based on methods for similar compounds. ekb.eg

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm (or equivalent C18) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption onto the column. colostate.edu

To overcome these issues, derivatization is typically employed to convert the polar carboxylic acid group into a more volatile and less polar ester or silyl (B83357) ester. colostate.edugcms.cz Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or other simple esters. tcichemicals.com The trifluoroacetyl group is generally stable under these conditions. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The use of trifluoroacetate (B77799) derivatives has also been explored for enhancing GC-MS analysis of certain compounds.

Table 3: Typical Derivatization Reagents and GC Conditions for Carboxylic Acid Analysis This table outlines common derivatization strategies and suitable GC parameters for the analysis of compounds like this compound.

| Derivatization Reagent | Derivative Formed | Typical GC Column | Carrier Gas | Temperature Program | Detector |

| BSTFA with 1% TMCS | Trimethylsilyl ester | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Helium | 100 °C (2 min), ramp to 280 °C at 10 °C/min | FID or MS |

| Methanolic HCl | Methyl ester | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Helium | 100 °C (2 min), ramp to 280 °C at 10 °C/min | FID or MS |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ester | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Helium | 150 °C (2 min), ramp to 300 °C at 15 °C/min | ECD or MS |

Future Research Directions and Emerging Trends

Development of Asymmetric Catalytic Applications

The trifluoromethyl group is a crucial pharmacophore, and the development of chiral molecules containing this moiety is of high importance. Future research is anticipated to focus on the use of 2-(2,2,2-trifluoroacetyl)benzoic acid and its derivatives in asymmetric catalysis, both as a substrate and as a ligand precursor.

Asymmetric Reduction: A primary research avenue is the asymmetric reduction of the trifluoroacetyl group to generate chiral α-(trifluoromethyl)benzyl alcohol derivatives. These products are valuable chiral building blocks. Research into electrochemically promoted asymmetric transfer hydrogenation, which has been successfully applied to other trifluoroacetophenones, could be extended to this molecule, potentially offering high yields and enantioselectivity under mild conditions. researchgate.net

Chiral Ligand Synthesis: The carboxylic acid functionality provides a handle for incorporating the molecule into more complex chiral ligands. These new ligands could be used in a variety of metal-catalyzed asymmetric reactions. The development of chiral pincer-type ligands, for instance, has shown great promise in asymmetric synthesis. researchgate.net

Organocatalysis: Chiral phosphoric acids have proven effective in catalyzing asymmetric reactions involving 2,2,2-trifluoroacetophenones. nih.gov Future work could involve designing catalysts specifically tailored to the steric and electronic profile of this compound for enantioselective transformations.

| Research Focus | Potential Catalytic System | Desired Outcome |

| Asymmetric Ketone Reduction | Chiral Ruthenium Complexes | Enantiopure α-(trifluoromethyl) alcohols |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acids | Chiral trifluoromethylated compounds |

| Asymmetric C-C Bond Formation | Custom Chiral Ligands | Novel chiral molecules with trifluoromethyl groups |

Exploration of Novel Reactivity Modes and Transformations

The interplay between the electron-withdrawing trifluoroacetyl group and the ortho-directing carboxylic acid group opens the door to novel chemical transformations.

Intramolecular Cyclizations: The proximity of the ketone and carboxylic acid groups could be exploited to synthesize novel heterocyclic compounds through intramolecular condensation or addition reactions.

Directed Functionalization: The carboxylic acid group is known to direct ortho-lithiation, a powerful tool for introducing additional substituents onto the aromatic ring with high regioselectivity. rsc.org Applying this methodology could lead to a variety of polysubstituted aromatic compounds that are otherwise difficult to access.

Decarboxylative Reactions: Research into the mechanisms of benzoic acid decarboxylation, including metal-catalyzed and radical pathways, could inspire new synthetic routes where the carboxylic acid is replaced by another functional group. ajgreenchem.com

Trifluoromethylation Chemistry: While the title compound already possesses a trifluoroacetyl group, its reactivity can be compared and contrasted with methods for the direct trifluoromethylation of benzoic acids, offering insights into reaction mechanisms and providing access to aryl trifluoromethyl ketones from different synthetic pathways. acs.org

Integration into Sustainable and Environmentally Benign Chemical Processes

A significant trend in modern chemistry is the adoption of green and sustainable practices. Future research will likely focus on developing eco-friendly methods for the synthesis and application of this compound.

Renewable Feedstocks: The benzoic acid scaffold is a potential product from the valorization of lignin, a renewable biopolymer. rsc.org Integrating lignin-based benzoic acid derivatives into the synthesis of high-value chemicals like this compound represents a promising avenue for sustainable production. rsc.org Biological production of benzoic acid through fermentation and biotransformation is also an emerging green alternative to traditional chemical synthesis from non-renewable sources. nih.gov

Green Synthetic Methods: The use of ionic liquids and microwave irradiation are greener approaches that can accelerate chemical reactions and reduce the need for volatile organic solvents. rsc.org Applying these techniques to the synthesis and derivatization of this compound could lead to more sustainable processes. sciencedaily.comosaka-u.ac.jp

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for asymmetric synthesis. nih.gov Implementing flow processes for transformations involving this compound could enhance process sustainability.

| Sustainability Aspect | Research Approach | Potential Benefit |

| Feedstock | Synthesis from lignin-derived platform chemicals | Reduced reliance on fossil fuels |

| Synthesis | Microwave-assisted reactions, use of ionic liquids | Faster reaction times, less solvent waste |

| Process | Continuous flow reactor technology | Improved safety, scalability, and efficiency |

Discovery of New Derivations with Enhanced Reactivity or Specificity

Systematic modification of the this compound structure is a key direction for discovering new molecules with tailored properties for specific applications, from materials science to pharmaceuticals.

Ring Substitution: Introducing various functional groups (e.g., amino, nitro, methoxy) onto the benzene (B151609) ring can modulate the electronic properties of the ketone and carboxylic acid. This can enhance catalytic activity or tune the molecule's absorption spectrum for photochemical applications. The synthesis of derivatives of 2-aminobenzoic acid has led to potent bioactive compounds. nih.gov

Carboxylic Acid Modification: Conversion of the carboxylic acid to esters, amides, or acid chlorides provides a library of derivatives. researchgate.net These modifications can alter solubility, reactivity, and biological activity. For instance, novel benzoic acid derivatives have been evaluated as multi-target inhibitors for diseases like Alzheimer's. nih.govsci-hub.se

Bioactive Compounds: Given that various benzoic acid derivatives exhibit antifungal and other biological activities, new derivatives of this compound could be designed and synthesized as potential therapeutic agents. researchgate.netnih.gov

Computational Design of Advanced Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. This approach can accelerate the discovery and development of new applications for this compound.

Reaction Mechanism Studies: DFT calculations can be used to elucidate the mechanisms of novel transformations, determine reaction energy barriers, and predict the most favorable reaction pathways. ajgreenchem.com Such studies are crucial for optimizing reaction conditions and understanding reactivity. dntb.gov.ua

Spectroscopic Analysis: Time-dependent DFT (TDDFT) can predict UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule and its derivatives. researchgate.net This is valuable for designing photosensitizers or other materials with specific optical properties. chemrxiv.org

Catalyst and Ligand Design: Computational modeling can be used to design novel chiral ligands derived from this compound. By simulating the interactions between the catalyst and substrate, researchers can predict which ligand structures will lead to the highest enantioselectivity.

Virtual Screening and Docking: For biomedical applications, molecular docking studies can predict the binding affinity of new derivatives to biological targets like enzymes. nih.gov This computational screening can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

| Computational Method | Application Area | Information Gained |

| Density Functional Theory (DFT) | Reaction Design | Mechanistic pathways, transition state energies, reactivity prediction |

| Time-Dependent DFT (TDDFT) | Materials Science | UV-Vis spectra, electronic transitions, photophysical properties |

| Molecular Docking | Drug Discovery | Binding modes, binding affinities to protein targets |

| Quantum Theory of Atoms in Molecules (QTAIM) | Structural Analysis | Intramolecular interactions, hydrogen bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.